molecular formula C16H14N2O6 B14709295 2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate CAS No. 22545-17-1

2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate

Cat. No.: B14709295
CAS No.: 22545-17-1
M. Wt: 330.29 g/mol
InChI Key: ODXFOSVXDPORLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-(2-methylphenyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate involves its interaction with cellular components. The nitro groups on the benzoate ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, the compound may interfere with the synthesis of essential biomolecules, such as ergosterol in fungal cells, leading to cell membrane disruption and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate is unique due to the presence of the 2-(2-methylphenyl)ethyl group, which imparts distinct steric and electronic properties.

Properties

CAS No.

22545-17-1

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

2-(2-methylphenyl)ethyl 3,5-dinitrobenzoate

InChI

InChI=1S/C16H14N2O6/c1-11-4-2-3-5-12(11)6-7-24-16(19)13-8-14(17(20)21)10-15(9-13)18(22)23/h2-5,8-10H,6-7H2,1H3

InChI Key

ODXFOSVXDPORLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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